5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one
Description
5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS: 1261608-41-6) is a benzoxazinone derivative characterized by methoxy groups at the 5- and 7-positions of the aromatic ring. It is synthesized from 2-Amino-4,6-dimethoxybenzyl alcohol through cyclization reactions . Benzoxazinones are heterocyclic compounds with a fused benzene and oxazinone ring, often explored for their diverse pharmacological and agrochemical applications.
Properties
Molecular Formula |
C10H11NO4 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
5,7-dimethoxy-1,4-dihydro-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C10H11NO4/c1-13-6-3-8-7(9(4-6)14-2)5-15-10(12)11-8/h3-4H,5H2,1-2H3,(H,11,12) |
InChI Key |
KGSLEFZRMVFRLE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(COC(=O)N2)C(=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with an amine and a suitable oxidizing agent to form the oxazine ring. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is typically carried out at elevated temperatures, around 80-100°C.
Catalysts: Acidic or basic catalysts may be used to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Sourcing and purification of starting materials such as 2,4-dimethoxybenzaldehyde.
Reaction Optimization: Scaling up the reaction conditions to ensure consistent yield and purity.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzoxazine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
Oxidation Products: Quinones.
Reduction Products: Amines.
Substitution Products: Halogenated or alkylated benzoxazines.
Scientific Research Applications
5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for designing bioactive molecules with potential therapeutic effects.
Materials Science: Incorporated into polymers and resins to enhance thermal stability and mechanical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include:
Enzyme Inhibition: Inhibiting key enzymes in metabolic pathways.
Receptor Modulation: Binding to receptors and altering signal transduction processes.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituents on the benzoxazinone core significantly impact melting points, spectral characteristics, and solubility:
- Methoxy vs. Halogen Substitutents : Methoxy groups (e.g., in the target compound) enhance solubility due to their electron-donating nature, whereas bromo or chloro groups (e.g., Efavirenz) increase lipophilicity, affecting bioavailability .
- Alkyl Chains : Compounds like 9i and 9k incorporate alkyl/allyl groups at the 4-position, which may improve membrane permeability but lower melting points compared to unsubstituted analogs .
Positional Isomerism: 5,7- vs. 6,7-Dimethoxy Derivatives
lists 6,7-Dimethoxy-1H-benzo[d][1,3]oxazin-2(4H)-one (CAS: 2027543-37-7), a positional isomer of the target compound. Key differences include:
- Electronic Effects : The 5,7-substitution pattern may create a symmetric electron distribution, whereas 6,7-substitution could lead to localized electron density, altering reactivity in nucleophilic/electrophilic reactions.
- Biological Interactions: Positional isomerism often affects binding affinity to biological targets. For example, 6,7-dimethoxyisoquinoline derivatives are known for alkaloid-like activity, suggesting similar structure-activity trends in benzoxazinones .
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